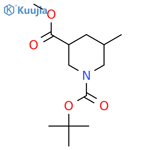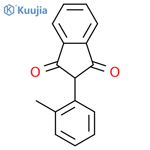Pyridinium-Derivate
Pyridinium derivatives are a class of organic compounds characterized by the presence of pyridine ring in their molecular structure, with at least one substituent attached to the nitrogen atom. These compounds exhibit diverse chemical and physical properties due to the substitution pattern on the pyridine ring. They find applications across various industries including pharmaceuticals, agriculture, and materials science.
In the pharmaceutical field, pyridinium derivatives are often used as intermediates or directly incorporated into drug molecules for their potential therapeutic effects. For instance, they can serve as antiparasitic agents, antimicrobial agents, or anti-inflammatory compounds by modulating specific biological pathways. Their ability to form hydrogen bonds and ion-pair interactions with biomolecules makes them valuable in designing novel drugs.
In agriculture, pyridinium derivatives have been explored for their pesticidal properties, acting against a wide range of pests. They can be used as herbicides, fungicides, or insecticides by interfering with the metabolic processes of target organisms. Additionally, some pyridinium derivatives exhibit chelating abilities, which are useful in soil remediation and fertilizer formulations.
In materials science, these compounds are utilized to develop conductive polymers, functional dyes, and sensors due to their unique electronic properties. The presence of both aromatic and amine functionalities allows for facile derivatization, enabling the creation of multifunctional materials with tailored properties.
Overall, pyridinium derivatives represent a versatile class of compounds with broad applications in multiple sectors, highlighting their importance in modern chemistry research and development.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
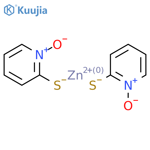 |
Bis((1-oxidopyridin-2-yl)thio)zinc | 1698050-37-1 | C10H8N2O2S2Zn |
 |
1-Ethenylpyridin-1-ium perchlorate | 49727-10-8 | |
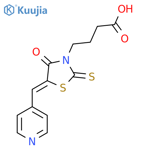 |
4-(5Z)-4-oxo-5-(pyridin-4-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid | 489423-55-4 | C13H12N2O3S2 |
 |
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | 1064704-03-5 | C10H17NO5S |
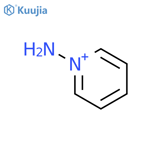 |
Pyridinium, 1-amino- | 45458-31-9 | C5H7N2+ |
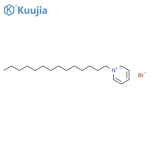 |
1-Tetradecylpyridin-1-ium bromide | 1155-74-4 | C19H34N+.Br- |
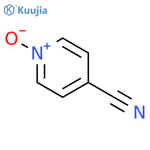 |
4-Cyanopyridine N-oxide | 14906-59-3 | C6H4N2O |
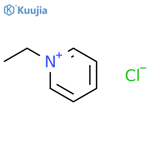 |
1-Ethylpyridin-1-ium Chloride | 2294-38-4 | C7H10ClN |
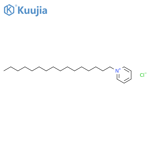 |
Cetylpyridinium chloride | 123-03-5 | C21H38ClN |
 |
3-Fluoropyridine 1-Oxide | 695-37-4 | C5H4NOF |
Verwandte Literatur
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
4. Book reviews
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
Empfohlene Lieferanten
-
pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte


